3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-5-4-14(11-16(17)20)19(23)22-18(13-6-9-25-10-7-13)15-3-2-8-21-12-15/h2-5,8,11-13,18H,6-7,9-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQYAHVVGMJYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzamide Core
Starting Materials and Activation
The benzamide core originates from 3-fluoro-4-methoxybenzoic acid, which is typically activated to enhance reactivity in coupling reactions. Activation via acyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) at 0–25°C is a common approach. Alternatively, in situ activation using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) has been reported for analogous benzamides.
Intermediate Formation
Methyl 3-fluoro-4-methoxybenzoate is a frequently employed intermediate. Its synthesis involves esterification of the parent acid using methanol and sulfuric acid under reflux, achieving yields >90%. Subsequent hydrolysis to regenerate the carboxylic acid or direct conversion to the acyl chloride is dictated by the coupling strategy.
Preparation of the Amine Component: (Oxan-4-yl)(Pyridin-3-yl)Methylamine
Reductive Amination Strategy
The amine moiety is synthesized via reductive amination of pyridine-3-carbaldehyde with tetrahydropyran-4-amine (oxan-4-amine). Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates this transformation, yielding the secondary amine with minimal byproducts. This method avoids the steric challenges associated with pre-formed ketones and ensures high regioselectivity.
Alternative Pathways
For cases where aldehyde availability is limited, a Mannich reaction between oxan-4-amine, pyridin-3-ylmethanol, and formaldehyde offers a viable alternative. However, this route requires careful temperature control (40–60°C) and catalytic amounts of p-toluenesulfonic acid (PTSA) to suppress polymerization.
Amide Bond Formation
Coupling Reagent Optimization
Coupling the activated benzamide core with (oxan-4-yl)(pyridin-3-yl)methylamine is achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or propylphosphonic anhydride (T3P). Comparative studies indicate that HATU in DCM with N,N-diisopropylethylamine (DIEA) as a base achieves yields of 78–85%, while T3P in tetrahydrofuran (THF) marginally improves yields to 82–88% by reducing epimerization.
Table 1. Impact of Coupling Reagents on Amidation Yield
| Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|
| HATU | DCM | DIEA | 78–85 |
| T3P | THF | DIEA | 82–88 |
| EDC/HOBt | DMF | TEA | 70–75 |
Solvent and Temperature Effects
Polar aprotic solvents like DMF stabilize reactive intermediates but may increase side reactions with aromatic amines. Non-polar solvents such as DCM favor slower, more controlled coupling, particularly for sterically hindered amines. Reactions conducted at 0°C exhibit superior selectivity compared to room temperature, as evidenced by HPLC purity analyses (>98% vs. 93–95%).
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-formyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide.
Scientific Research Applications
3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the oxan and pyridinyl groups can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Analysis
Substituent Effects on Polarity and Solubility: The target compound’s oxan-4-yl group introduces an ether oxygen, enhancing hydrophilicity compared to purely aromatic substituents (e.g., ’s pyridin-3-yloxy group). However, analogs with trifluoromethyl groups () exhibit greater lipophilicity, which may improve membrane permeability . The target compound lacks such planar systems, suggesting distinct binding modes.
Impact of Fluorine and Methoxy Groups :
- The 3-fluoro-4-methoxy pattern on the benzamide ring is less common than 3-CF3 or dichloro substitutions (). Fluorine’s electronegativity may influence electronic distribution, while methoxy provides steric bulk and moderate polarity.
Salt and Crystal Forms: Several analogs (e.g., ’s hydrochloride salt) demonstrate improved bioavailability through salt formation.
Q & A
Q. Table 1. Key Physicochemical Properties
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog Modification | IC₅₀ (IL-17 Inhibition) | Metabolic t₁/₂ (min) |
|---|---|---|
| Oxane → Morpholine | 0.8 µM | 45 |
| 3-Fluoro → 4-Fluoro | 2.1 µM | 28 |
| Methoxy → Ethoxy | 1.5 µM | 52 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
